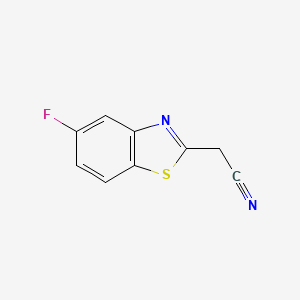

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWBWWEEDAWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157764-05-1 | |

| Record name | 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation with α-Haloacetonitrile

A common approach involves reacting 5-fluoro-2-aminothiophenol (1) with α-haloacetonitrile derivatives (e.g., chloroacetonitrile) under basic conditions.

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA facilitates the cyclization of 5-fluoro-substituted thioureas derived from 2-aminothiophenol and nitrile precursors.

-

Reagents : 5-Fluoro-2-aminothiophenol, cyanoacetic acid, PPA.

-

Conditions : Heating at 150–180°C for 3–5 hours.

-

Mechanism : Dehydration and intramolecular cyclization via thiourea intermediate.

Post-Functionalization of Preformed Benzothiazoles

Alkylation of 5-Fluoro-1,3-benzothiazole

5-Fluoro-1,3-benzothiazole (2) undergoes alkylation with bromoacetonitrile in the presence of a phase-transfer catalyst.

Palladium-Catalyzed Cyanation

A modern method employs palladium catalysis to introduce the nitrile group.

-

Reagents : 2-Chloro-5-fluoro-1,3-benzothiazole, zinc cyanide (Zn(CN)₂), Pd(PPh₃)₄.

-

Conditions : Microwave irradiation at 120°C for 1 hour.

-

Mechanism : Oxidative addition of Pd(0) to the C–Cl bond, followed by cyanation.

One-Pot Multicomponent Reactions

Three-Component Condensation

A streamlined approach combines 5-fluoroaniline, carbon disulfide (CS₂), and chloroacetonitrile in a single pot.

-

Reagents : 5-Fluoroaniline, CS₂, chloroacetonitrile, KOH.

-

Conditions : Reflux in ethanol for 8–10 hours.

-

Mechanism : Sequential formation of thiourea, cyclization, and alkylation.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization (PPA) | PPA, cyanoacetic acid | 150–180°C, 3–5 hrs | 70–80% | High yield, fewer steps | High-temperature conditions |

| Alkylation | Bromoacetonitrile, TBAB | 60°C, 4–6 hrs | 60–70% | Mild conditions | Requires preformed benzothiazole |

| Palladium-catalyzed | Zn(CN)₂, Pd(PPh₃)₄ | Microwave, 1 hr | 55–65% | Rapid, scalable | Expensive catalysts |

| Multicomponent reaction | 5-Fluoroaniline, CS₂, chloroacetonitrile | Reflux, 8–10 hrs | 50–60% | One-pot synthesis | Moderate yield |

Key Research Findings

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation yields by stabilizing intermediates.

-

Regioselectivity : Fluorine at the 5-position directs electrophilic substitution to the 2-position due to electronic effects.

-

Purification Challenges : Column chromatography (SiO₂, ethyl acetate/hexane) is often required due to byproduct formation .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Material Science: The compound is explored for its use in the development of fluorescent materials and electroluminescent devices.

Agriculture: It is investigated for its potential as a plant growth regulator and pesticide.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in disease pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects: The 5-fluoro substituent in the target compound increases ring electronegativity, enhancing stability and altering π-π stacking interactions compared to non-fluorinated analogues like AS601245 .

- Solubility : The nitrile group in this compound may reduce solubility compared to sulfonic acid derivatives (e.g., Cpd D) but improves membrane permeability .

- Reactivity : The nitrile group allows for click chemistry or hydrolysis to carboxylic acids, offering versatility in derivatization—a feature absent in acetamide-based compounds like BZ-I .

Stability and Metabolic Considerations

- Metabolic Stability: Fluorination at the 5-position likely reduces oxidative metabolism in the benzothiazole ring, extending half-life compared to non-fluorinated compounds .

- Thermal Stability : Nitrile-containing benzothiazoles (e.g., target compound) are generally stable under synthetic conditions, whereas sulfonic acid derivatives (Cpd D) may require pH-controlled environments .

Biological Activity

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.

- Chemical Name: this compound

- CAS Number: 157764-05-1

- Molecular Formula: C9H6FN2S

- Molecular Weight: 194.22 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-1,3-benzothiazole with acetonitrile under specific conditions. Various synthetic routes have been explored to optimize yield and purity, including modifications to reaction conditions such as temperature and solvent choice .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines:

These results indicate that the compound may act as a potent inhibitor of tumor cell proliferation.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has exhibited anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines in human monocytic cells, suggesting a potential role in treating inflammatory diseases .

Neuroprotective Effects

Research has also explored the neuroprotective effects of benzothiazole derivatives. A study indicated that compounds similar to this compound could mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In a controlled study involving various benzothiazole derivatives, including this compound, researchers observed a marked reduction in cell viability across multiple cancer cell lines. The study utilized both MTT assays and flow cytometry to assess apoptosis induction, confirming that the compound effectively triggers programmed cell death in malignant cells .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanism of action for this compound. Utilizing ELISA-based assays, the study found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages. These findings underscore its potential as a therapeutic agent in inflammatory diseases .

Q & A

Q. NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the fluoro-benzothiazole backbone and acetonitrile moiety.

- ¹⁹F NMR : Verify fluorine substitution at the 5-position.

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 207.03 g/mol).

HPLC : Assess purity (>95% by area normalization).

- Data Interpretation : Discrepancies in peak splitting (NMR) or retention times (HPLC) may indicate impurities or isomer formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of acetonitrile attachment to the benzothiazole ring?

- Mechanistic Insights :

- Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at the 2-position.

- Lewis acids (e.g., ZnCl₂) may coordinate with the benzothiazole nitrogen, enhancing electrophilicity at the 2-position.

- Case Study : Ultrasonic irradiation (60 W) in acetonitrile synthesis reduces reaction time by 40% compared to thermal methods, as shown in analogous triazole-acetonitrile systems .

- Contradictions : Substrates with electron-withdrawing groups (e.g., -NO₂) may redirect reactivity to alternative positions, necessitating computational modeling (DFT) for prediction .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they resolved?

- Challenges :

- Low crystal quality due to flexible acetonitrile side chains.

- Twinning in fluorine-substituted aromatic systems.

- Solutions :

Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane).

Data Collection : High-resolution synchrotron X-ray sources to mitigate absorption effects from fluorine.

Refinement : SHELXL software for handling anisotropic displacement parameters and validating bond lengths/angles .

- Example : A chloro-analog (2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol) achieved an R-factor of 0.026 using SHELXL, demonstrating the method’s reliability .

Q. What biochemical interactions are hypothesized for this compound, and how can they be experimentally validated?

- Hypotheses :

- Enzyme Inhibition : Fluorine’s electronegativity may disrupt active-site hydrogen bonding in kinases or proteases.

- DNA Binding : The benzothiazole ring could intercalate or form covalent adducts with nucleic acids.

- Validation Strategies :

Fluorogenic Assays : Tagging the compound with fluorescent probes (e.g., dansyl chloride) to track target engagement .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with model proteins (e.g., BSA).

Molecular Docking : Simulate interactions using software like AutoDock Vina, guided by crystallographic data .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches be systematically addressed?

- Root Causes :

- Residual solvents or unreacted starting materials.

- Tautomerism in the benzothiazole ring under varying pH conditions.

- Resolution Workflow :

2D NMR (COSY, HSQC) : Assign ambiguous peaks and identify tautomeric forms.

Elemental Analysis : Verify stoichiometry (e.g., C:H:N:S ratios).

Batch Comparison : Cross-reference with literature data for analogous compounds (e.g., 2-(5-Chloro-1,3-benzothiazol-2-yl)acetonitrile) .

Methodological Tables

Q. Table 1: Optimized Synthetic Conditions for this compound

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes rate |

| Solvent | DMF | Enhances solubility |

| Reaction Time | 12 hours | >90% conversion |

| Base | K₂CO₃ | Minimizes hydrolysis |

Q. Table 2: Key Spectroscopic Data

| Technique | Expected Signal | Reference Compound Data |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 4.35 (s, 2H, CH₂CN) | δ 4.32 (CH₂CN) |

| ¹⁹F NMR | δ -112 ppm (C-F) | δ -110 ppm |

| HRMS | [M+H]⁺ = 207.03 | [M+H]⁺ = 209.01 (Cl analog) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.